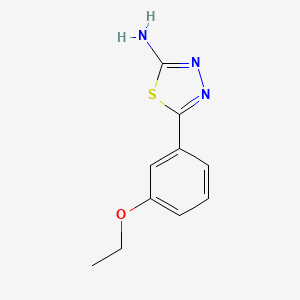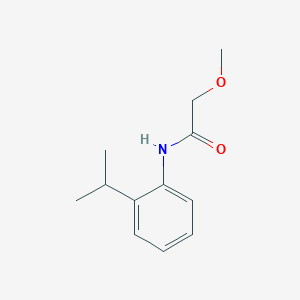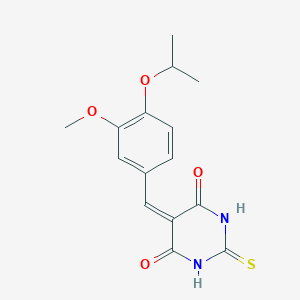
2,3,6-trimethyl-5-phenyl-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6-trimethyl-5-phenyl-4(3H)-pyrimidinone is a heterocyclic compound with a pyrimidine ring structure. It is also known as trimethoprim, an antibiotic that is commonly used to treat bacterial infections. This compound was first synthesized in the 1960s and has since been extensively studied for its antimicrobial properties.
Wirkmechanismus
Trimethoprim works by inhibiting the bacterial enzyme dihydrofolate reductase, which is responsible for the synthesis of tetrahydrofolate, an essential precursor in the synthesis of DNA and RNA. By inhibiting this enzyme, trimethoprim prevents the synthesis of nucleic acids and thus inhibits bacterial growth.
Biochemical and Physiological Effects:
Trimethoprim has been shown to have a broad spectrum of antimicrobial activity against both gram-positive and gram-negative bacteria. It is also effective against some protozoan parasites. However, it has no effect on viruses or fungi. Trimethoprim is generally well-tolerated by humans and animals, with few side effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using trimethoprim in lab experiments is its broad spectrum of antimicrobial activity. It is effective against a wide range of bacterial species, making it a useful tool in microbiological research. However, one limitation of using trimethoprim is that it can only be used to inhibit the growth of bacteria, and cannot be used to kill them. Additionally, some bacterial species have developed resistance to trimethoprim, which can limit its effectiveness.
Zukünftige Richtungen
There are several potential future directions for research on trimethoprim. One area of interest is the development of new analogs of trimethoprim with improved antimicrobial activity or reduced toxicity. Another area of interest is the study of the mechanisms of bacterial resistance to trimethoprim, which could lead to the development of new strategies for combating antibiotic resistance. Additionally, research could focus on the use of trimethoprim in combination with other antibiotics to enhance its effectiveness against bacterial infections.
Synthesemethoden
The synthesis of 2,3,6-trimethyl-5-phenyl-4(3H)-pyrimidinone involves the condensation of 2,4-diamino-5-methylpyrimidine with 3,4,5-trimethoxybenzaldehyde in the presence of acetic anhydride. The product is then purified through recrystallization to obtain pure trimethoprim.
Wissenschaftliche Forschungsanwendungen
Trimethoprim has been widely used in scientific research for its antimicrobial properties. It is commonly used to inhibit the growth of bacteria in microbiological experiments. It has also been used in combination with sulfamethoxazole to treat bacterial infections in both humans and animals.
Eigenschaften
IUPAC Name |
2,3,6-trimethyl-5-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-12(11-7-5-4-6-8-11)13(16)15(3)10(2)14-9/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEQABFSMVKBOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669405 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![phenyl[3-(phenylsulfonyl)phenyl]methanone](/img/structure/B5873713.png)




![7-isopropoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5873755.png)
![N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5873757.png)
![N'-[3-(2-thienyl)acryloyl]cyclohexanecarbohydrazide](/img/structure/B5873760.png)
![2-[(2,4-dichlorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5873775.png)
![methyl {[4-(2-furylmethyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5873777.png)

![N-1,3-thiazol-2-yl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5873801.png)

